2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-(3,4-dichlorobenzoyl)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FO3/c15-9-5-4-7(6-10(9)16)13(18)12-8(14(19)20)2-1-3-11(12)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHGZUBXNJZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-fluorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the modification of aminopyrimidine structural compounds, which are relevant for developing treatments for conditions such as acquired immune deficiency syndrome (AIDS) . The ability to modify the structure of aminopyrimidines makes this compound a valuable tool in drug design.
Synthesis of Hydrazone Derivatives
Recent studies have demonstrated that derivatives of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid can be synthesized to create hydrazone compounds with potential anti-epileptic properties. In-silico docking studies indicated that these derivatives exhibit high binding affinities to JNK proteins, suggesting their utility in developing new therapies for epilepsy .
Anti-Cancer Research
Research has indicated that derivatives of this compound may exhibit anti-cancer properties. In particular, the hydrazone derivatives synthesized from this compound have shown promising results in preclinical studies targeting specific cancer cell lines .
Case Study 1: Synthesis and Evaluation of Hydrazone Derivatives
A study focused on synthesizing hydrazone derivatives from this compound revealed that certain derivatives demonstrated significant anti-convulsant activity. The binding energy calculated during in-silico docking suggested that these compounds could be developed further as therapeutic agents .
Case Study 2: Modification of Aminopyrimidine Compounds
Another investigation highlighted the use of this compound as a precursor for modifying aminopyrimidine compounds. The resulting products were evaluated for their efficacy against viral infections, particularly focusing on their mechanism of action against HIV .
Data Tables
| Application | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Intermediates | Modification of aminopyrimidine structures | Development of new antiviral drugs |
| Synthesis of Hydrazone Derivatives | Creation of compounds with anti-epileptic properties | Potential treatment options for epilepsy |
| Anti-Cancer Research | Evaluation of hydrazone derivatives against cancer cell lines | New avenues for cancer therapy |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated values based on structural analogs.
Biological Activity
2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClF O
- CAS Number : 16091238
This compound features a dichlorobenzoyl moiety and a fluorobenzoic acid component, which contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial potency. For instance, compounds with meta-fluorine substitutions have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.63 |
| Escherichia coli | 31.25 | |
| Meta-fluorobenzoyl derivatives | Bacillus cereus | 7.82 |
Anticancer Activity
The anticancer properties of this compound have been evaluated through in vitro assays against several cancer cell lines, including prostate (PC-3), breast (MCF-7), and cervical (HeLa) cancers. The compound demonstrated cytotoxic effects with IC50 values indicating significant potential for further development as an anticancer agent .
Table 2: Anticancer Activity Data
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism that may be useful in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of fluorobenzoic acids exhibited enhanced binding affinity to bacterial targets, which correlates with increased antibacterial activity. The study specifically noted that the dichloro substituents significantly impacted the binding interactions with bacterial enzymes .
- Cytotoxicity Assessment : In vitro experiments conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What synthetic routes are recommended for preparing 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling halogenated benzoyl groups to a fluorobenzoic acid core. A common approach is Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce aryl halides. For example, reacting 3,4-dichlorobenzoyl chloride with 3-fluorobenzoic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Yield optimization may involve:
- Adjusting stoichiometry of coupling partners (1:1.2 molar ratio).
- Using ligands like XPhos to enhance catalytic efficiency.
- Controlling reaction time (12–24 hours) to minimize side reactions.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, chlorine/fluorine coupling in aromatic regions).
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities.
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-OH, ~2500–3000 cm⁻¹) functional groups.
- Elemental Analysis : Validate C, H, Cl, F content (±0.3% theoretical) .
Q. What protocols are used to evaluate solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~260–280 nm for benzoic acids).
- Stability : Accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For biological assays, ensure stock solutions in DMSO are stored at -20°C (≤3 months) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across enzyme inhibition studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Strategies include:
- Standardized Assays : Use recombinant enzymes (e.g., human COX-2 or CYP450 isoforms) under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).
- Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations (1 nM–100 µM) with triplicate measurements.
- Molecular Docking : Compare binding affinities of halogenated analogs to identify substituent effects (e.g., chlorine’s steric bulk vs. fluorine’s electronegativity) .
Q. What strategies mitigate steric/electronic challenges during halogen substitution?
- Methodological Answer :
- Steric Hindrance : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity during electrophilic substitution.
- Electronic Effects : Employ meta-directing substituents (e.g., -NO₂) to guide halogen placement. For dihalogenation, sequential halogenation (Cl first, then F) reduces competing reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., 150°C, 30 minutes) .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO energies, dipole moments).
- MD Simulations : Simulate ligand-enzyme interactions (e.g., 100 ns trajectories in GROMACS) to identify key binding residues.
- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and Hammett σ constants from analogous halogenated benzoic acids .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
